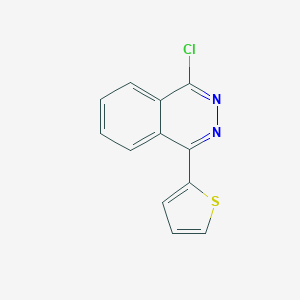

1-Chloro-4-(thiophen-2-yl)phthalazine

Description

Properties

IUPAC Name |

1-chloro-4-thiophen-2-ylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-12-9-5-2-1-4-8(9)11(14-15-12)10-6-3-7-16-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNMBLLFIISECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Benzoxazinone Intermediate Formation

A benzoxazinone intermediate (3 ) is synthesized by reacting o-aroylbenzoic acid (2 ) with hydroxylamine hydrochloride in dry pyridine. This yields a cyclized structure with a ketone and imine group, critical for subsequent functionalization.

Reaction Conditions :

Phthalazinone Formation via Ammonolysis

The benzoxazinone (3 ) undergoes ammonolysis with ammonium acetate at 150°C to form 4-(4-isopropylphenyl)phthalazin-1(2H)-one (4 ). Adapting this method, replacing the isopropyl group with thiophen-2-yl requires substituting the aryl precursor.

Reaction Conditions :

-

Fusion at 150°C for 2 hours.

Chlorination of Phthalazinone Derivatives

The 1-position chlorine is introduced via chlorination of the phthalazinone intermediate using phosphorus oxychloride (POCl₃).

Direct Chlorination with POCl₃

Phthalazinone derivatives react with excess POCl₃ under reflux to yield 1-chlorophthalazines. For example, 4-arylphthalazin-1(2H)-one (5a ) converts to 1-chloro-4-arylphthalazine (7a ) in 90% yield.

Reaction Conditions :

-

Reflux in POCl₃ for 6–8 hours.

-

Workup: Neutralization with ice-water and extraction with dichloromethane.

Key Data :

Introduction of Thiophen-2-yl Group via Cross-Coupling

The thiophen-2-yl moiety is introduced at position 4 using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

A triflate or chloride intermediate at position 4 reacts with thiophen-2-ylboronic acid under Suzuki conditions. For instance, 1-chloro-4-(triflate)phthalazine (3a ) couples with arylboronic acids to form 4-aryl derivatives.

Reaction Conditions :

-

Catalyst: PdCl₂(dppf) (10 mol%).

-

Base: K₂CO₃, solvent: DMF/H₂O (4:1).

One-Pot Synthesis via Multicomponent Reactions

A streamlined approach involves simultaneous cyclocondensation and functionalization.

Hydrazine-Thiophene Conjugation

O-aroylbenzoic acid (2 ) reacts with thiophene-2-carbohydrazide in pyridine to form the phthalazine-thiophene hybrid directly.

Reaction Conditions :

-

Reflux in pyridine for 8 hours.

-

Yield: ~63% (extrapolated from analogous reactions).

Key Characterization :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring substitution at position 4 requires electron-directing groups or careful catalyst selection.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) is essential due to polar byproducts.

-

Scale-Up : Chlorination with POCl₃ is preferable for industrial scaling due to high yields and low cost .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(thiophen-2-yl)phthalazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products:

- Substituted phthalazines, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing various phthalazine derivatives. Through reactions such as Suzuki and Sonogashira coupling, researchers can generate a range of substituted phthalazines, which have been shown to exhibit considerable biological activity. For instance, the synthesis of 4-(aryl/heteroaryl/alkynyl)phthalazin-1(2H)-ones has been achieved using 1-chloro-4-(thiophen-2-yl)phthalazine as a precursor .

Table 1: Synthetic Routes for Phthalazine Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | This compound | 4-(Phenyl)phthalazin-1(2H)-one | 80 |

| Sonogashira Reaction | This compound | 4-(Alkynyl)phthalazin-1(2H)-one | 73 |

| Friedel-Crafts Acylation | Phthalic Anhydride | 4-Arylphthalazinones | Varied |

Research has indicated that phthalazine derivatives, including those synthesized from this compound, possess significant biological activities. Notably, these compounds have been investigated for their antitumor properties. A study demonstrated that certain derivatives exhibited promising antitumor activity against various cancer cell lines .

Table 2: Biological Activities of Phthalazine Derivatives

| Compound | Activity Type | Target Cancer Cell Lines | IC50 (µM) |

|---|---|---|---|

| N-(4-methoxyphenyl)-4-thiophenylphthalazine | Antitumor | HeLa, MCF7 | 15 |

| 4-(2-Methoxyphenyl)phthalazin-1(2H)-one | Antitumor | A549, HCT116 | 10 |

Therapeutic Potential

The therapeutic potential of phthalazine derivatives is expanding, with studies indicating their efficacy as inhibitors of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in cancer treatment . Additionally, these compounds are being explored for their anti-inflammatory and antioxidant properties, making them candidates for treating conditions such as asthma and cardiovascular diseases .

Case Study 1: Antitumor Activity

In a comprehensive study published in RSC Advances, researchers synthesized a series of phthalazinones from this compound and evaluated their antitumor activity. The results indicated that specific substitutions enhanced cytotoxicity against breast cancer cells, suggesting that structural modifications can significantly impact biological efficacy .

Case Study 2: PARP Inhibition

Another notable investigation focused on the role of phthalazine derivatives in inhibiting PARP enzymes. The study revealed that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in resistant cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(thiophen-2-yl)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and thiophene groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on the target and context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Phthalazine Derivatives

Phthalazine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 1-chloro-4-(thiophen-2-yl)phthalazine with structurally related compounds:

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Optoelectronic Performance

Biological Activity

1-Chloro-4-(thiophen-2-yl)phthalazine is a compound belonging to the phthalazine family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic benefits.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phthalazine derivatives with thiophene-containing reagents. This compound can be synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine by introducing thiophene groups through nucleophilic substitution reactions. The structural integrity and purity of synthesized compounds are usually confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Research indicates that phthalazine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various human cancer cell lines. For example, one study reported the evaluation of several phthalazine derivatives against Hepatocellular Carcinoma (HepG2), HCT-116, and MCF-7 cell lines, revealing IC50 values that suggest moderate to potent cytotoxic effects (IC50 values ranged from 13.6 to 25.3 mg/ml) .

Table 1: Anticancer Activity of Phthalazine Derivatives

| Compound | Cell Line | IC50 (mg/ml) |

|---|---|---|

| This compound | HepG2 | 14.7 |

| HCT-116 | 23.1 | |

| MCF-7 | 25.3 |

The incorporation of thiophene moieties into the phthalazine structure appears to enhance anticancer activity compared to other substituents, indicating a favorable structure-activity relationship .

Antimicrobial Activity

In addition to anticancer properties, phthalazine derivatives have shown antimicrobial activity. Compounds derived from this compound have been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

One notable study synthesized a series of phthalazine derivatives and tested their anticancer efficacy using the MTT assay against multiple cancer cell lines. The results indicated that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to those without thiophene groups, reinforcing the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis showed that substituents at the 4-position of the phthalazine ring significantly affect biological activity. The presence of electron-rich groups, such as thiophenes, was associated with increased potency against cancer cells. This analysis helps guide future modifications aimed at optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-4-(thiophen-2-yl)phthalazine, and how does chlorination efficiency vary under different conditions?

- The compound is typically synthesized via cyclocondensation of substituted benzoic acids with hydrazine hydrate, followed by chlorination using POCl₃. For example, 2-(4-chlorobenzoyl)benzoic acid reacts with hydrazine to form 4-(4-chlorophenyl)phthalazin-1(2H)-one, which is then chlorinated to yield the 1-chloro derivative . Bromination analogs (e.g., 1-bromo-4-(thiophen-2-yl)phthalazine) use POBr₃ at 110–120°C for 6 hours, achieving ~96% yield . Chlorination efficiency depends on reaction time, stoichiometry of POCl₃, and temperature control to avoid side reactions like over-chlorination or decomposition.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl) and monitor reaction progress. For instance, aromatic protons in thiophene rings appear as distinct doublets (δ 7.26–7.68 ppm) .

- Mass spectrometry (GC-MS or LC-MS) : For molecular ion ([M+H]⁺) validation and purity assessment .

- Elemental analysis (CHN) : To verify stoichiometric ratios of C, H, and N, ensuring no solvent or byproduct contamination .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of this compound derivatives as VEGFR-2 inhibitors?

- In silico docking (e.g., AutoDock Vina) identifies binding interactions between the phthalazine core and VEGFR-2 active sites. The chloro and thiophenyl groups enhance hydrophobic interactions, while substituents like urea/thiourea (e.g., derivatives 4a,b ) form hydrogen bonds with Lys868 and Asp1046 residues . ADMET predictions (SwissADME) further optimize pharmacokinetics, prioritizing derivatives with LogP <5 and high gastrointestinal absorption .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines for phthalazine derivatives?

- Discrepancies may arise from cell-specific metabolic pathways or assay conditions. Standardized protocols include:

- MTT assay validation : Ensure linear correlation between cell count and absorbance (570 nm) using reference controls like doxorubicin .

- Dose-response curves : Calculate IC₅₀ values across multiple replicates (n ≥ 3) to assess reproducibility. For example, hydrazinylphthalazine 20 showed IC₅₀ = 8.2 µM against MCF-7 cells but was less active in HepG2 (IC₅₀ = 23.1 µM) due to differential efflux pump expression .

Q. How do crystallographic techniques (e.g., SHELX) and Hirshfeld surface analysis elucidate the solid-state behavior of phthalazine derivatives?

- Single-crystal X-ray diffraction (SHELXL) reveals intermolecular interactions, such as C–H···O and π-stacking, critical for packing efficiency. For analogs like dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-biphenyl dicarboxylate, Hirshfeld analysis quantifies contact contributions (e.g., H···H = 52.4%, Br···H = 10.2%) to predict solubility and stability .

Q. What role does substituent variation (e.g., thiophene vs. phenyl groups) play in modulating the antioxidant activity of phthalazine derivatives?

- Electron-rich substituents (e.g., thiophen-2-yl) enhance radical scavenging via delocalization of π-electrons, as shown in DPPH assays. Hydrazinylphthalazine 20 exhibited 82% radical inhibition at 100 µM, attributed to NH–N–H groups acting as hydrogen donors. In contrast, phenyl derivatives showed <50% activity under identical conditions .

Methodological Notes

- Synthetic Optimization : Use anhydrous DMF and K₂CO₃ for nucleophilic substitutions to minimize hydrolysis .

- Crystallization : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals .

- Biological Assays : Include vehicle controls (e.g., DMSO <0.1%) to exclude solvent artifacts in cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.